![molecular formula C13H27NO6Si B14128444 (Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B14128444.png)
(Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD30063121” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in research and industrial applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD30063121” involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reactions are carried out under specific conditions, including temperature, pressure, and the presence of catalysts. These conditions are optimized to achieve the highest yield and purity of the compound.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Industrial Production Methods: In an industrial setting, the production of “MFCD30063121” is scaled up to meet the demand. The process involves:
Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over reaction parameters.
Continuous Monitoring: The process is continuously monitored to ensure consistency and quality.
Automated Systems: Automated systems are used to control the addition of reagents, temperature, and other critical parameters.
Chemical Reactions Analysis
Types of Reactions: “MFCD30063121” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: The reactions involving “MFCD30063121” typically use common reagents such as:
Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or hydrogen peroxide are used.
Reducing Agents: For reduction reactions, reagents like sodium borohydride or lithium aluminum hydride are employed.
Catalysts: Catalysts such as palladium on carbon or platinum are used to facilitate certain reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
“MFCD30063121” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: It is investigated for its potential use in drug development and medical treatments.
Industry: The compound is used in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD30063121” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: It binds to specific molecular targets, such as enzymes or receptors, to modulate their activity.
Pathway Modulation: The compound influences various biochemical pathways, leading to changes in cellular functions.
Molecular Interactions: It forms specific molecular interactions that result in its observed effects.
Comparison with Similar Compounds
“MFCD30063121” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Similar in structure but differs in reactivity and applications.
Compound B: Shares some functional groups but has different biological activity.
Compound C: Used in similar industrial processes but has distinct chemical properties.
The uniqueness of “MFCD30063121” lies in its specific molecular structure, reactivity, and wide range of applications in various scientific fields.
Properties
Molecular Formula |
C13H27NO6Si |
|---|---|
Molecular Weight |
321.44 g/mol |
IUPAC Name |
oxiran-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C13H27NO6Si/c1-4-18-21(19-5-2,20-6-3)9-7-8-14-13(15)17-11-12-10-16-12/h12H,4-11H2,1-3H3,(H,14,15) |
InChI Key |
YNTCEMPAYDBVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)OCC1CO1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








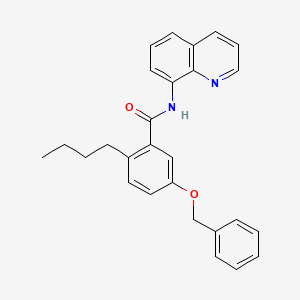
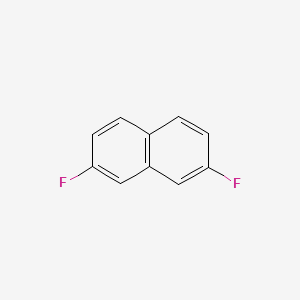
![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B14128400.png)
![2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione](/img/structure/B14128401.png)
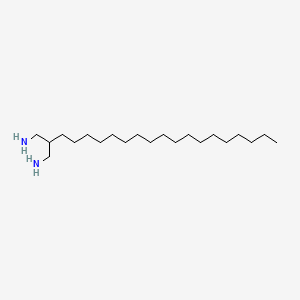
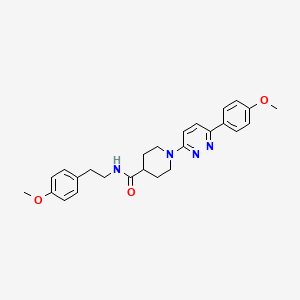
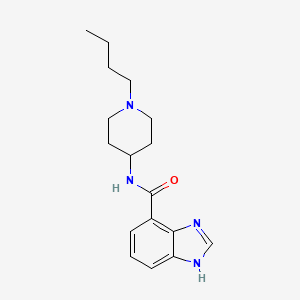
![2-[(3-methoxyphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14128423.png)
